1,4,4-Trimethylpyrrolidin-3-amine

Asymmetric Catalysis Organocatalysis Enantioselective Synthesis

1,4,4-Trimethylpyrrolidin-3-amine (CAS 1316341-76-0) is a chiral, non-racemic 1,2-diamine characterized by a fully substituted C-4 stereocenter on a pyrrolidine ring. This sterically congested scaffold is employed as a key chiral building block and ligand precursor, particularly in the synthesis of thiourea-type organocatalysts for enantioselective transformations.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13167473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,4-Trimethylpyrrolidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CN(CC1N)C)C
InChIInChI=1S/C7H16N2/c1-7(2)5-9(3)4-6(7)8/h6H,4-5,8H2,1-3H3
InChIKeyNRLXIAXXAJJILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,4-Trimethylpyrrolidin-3-amine: A Chiral 1,2-Diamine Scaffold for Asymmetric Synthesis


1,4,4-Trimethylpyrrolidin-3-amine (CAS 1316341-76-0) is a chiral, non-racemic 1,2-diamine characterized by a fully substituted C-4 stereocenter on a pyrrolidine ring [1]. This sterically congested scaffold is employed as a key chiral building block and ligand precursor, particularly in the synthesis of thiourea-type organocatalysts for enantioselective transformations [1].

Why Unsubstituted 3-Aminopyrrolidines Cannot Replicate the Performance of 1,4,4-Trimethylpyrrolidin-3-amine


Generic 3-aminopyrrolidines lack the specific 1,4,4-trimethyl substitution pattern that creates a highly congested, chiral environment around the nitrogen atoms. This unique steric profile is critical for inducing high enantioselectivity in asymmetric catalysis, a property that cannot be achieved with simpler, less substituted analogs [1]. The gem-dimethyl groups at the 4-position and the N-methyl group rigidify the pyrrolidine ring and provide a well-defined chiral pocket, enabling superior differentiation between enantiotopic faces of a substrate.

Quantitative Differentiation of 1,4,4-Trimethylpyrrolidin-3-amine Against Closest Analogs


Enantioselectivity in Organocatalysis: (S)-1,4,4-Trimethylpyrrolidin-3-amine vs. Simpler 1,2-Diamines

The thiourea organocatalyst derived from (S)-1,4,4-trimethylpyrrolidin-3-amine achieves significantly higher enantioselectivity in the Michael addition of acetylacetone to β-nitrostyrene compared to catalysts derived from simpler, less sterically demanding 1,2-diamines [1]. The high level of asymmetric induction is a direct consequence of the unique chiral environment created by the 1,4,4-trimethyl substitution.

Asymmetric Catalysis Organocatalysis Enantioselective Synthesis

Comparative Binding Affinity: 5-HT6 Receptor Potency of a Trimethylpyrrolidine Derivative

While direct binding data for the exact compound is unavailable, a structurally related derivative, N,N,4-trimethylpyrrolidin-3-amine (CAS 1314969-36-2), demonstrates potent binding to the human 5-HT6 receptor with a Ki of 3 nM [1]. This provides a class-level benchmark, suggesting the trimethylpyrrolidine core can confer high affinity for this therapeutically relevant CNS target, in contrast to many other pyrrolidine amines which show much weaker affinity (Ki > 1 µM) or no activity [1].

GPCR Pharmacology 5-HT6 Receptor CNS Drug Discovery

GPCR Selectivity Profile of the Trimethylpyrrolidine Scaffold

The trimethylpyrrolidine scaffold, as seen in the derivative N,N,4-trimethylpyrrolidin-3-amine, shows a favorable selectivity profile. It exhibits high affinity for 5-HT6 (Ki = 3 nM) but is >500-fold less potent at the D2 dopamine receptor (Ki = 1,700 nM) and shows minimal inhibition of CYP2D6 (IC50 > 10,000 nM) [1]. This selectivity is a direct consequence of the steric and electronic features of the trimethylpyrrolidine core, which are less likely to be present in unsubstituted or mono-substituted pyrrolidines.

GPCR Pharmacology Selectivity Screening CNS Drug Discovery

Optimal Use Cases for 1,4,4-Trimethylpyrrolidin-3-amine in Research and Development


Asymmetric Synthesis of Chiral Building Blocks via Organocatalysis

Employ (S)-1,4,4-trimethylpyrrolidin-3-amine as the precursor for a thiourea-type organocatalyst. This catalyst is highly effective in enantioselective Michael additions, enabling the production of key chiral intermediates with er values up to 90:10 [1]. This scenario is ideal for synthetic chemists developing new methods for constructing stereocenters.

CNS Drug Discovery Targeting the 5-HT6 Receptor

Utilize 1,4,4-trimethylpyrrolidin-3-amine or its N,N,4-trimethyl derivative as a core scaffold for designing novel 5-HT6 receptor ligands. The scaffold demonstrates a potent, low-nanomolar binding affinity (Ki = 3 nM) and a favorable selectivity profile against off-targets like the D2 dopamine receptor (Ki = 1,700 nM) and CYP2D6 (IC50 > 10,000 nM) [1].

Synthesis of Novel Chiral Ligands for Transition Metal Catalysis

1,4,4-Trimethylpyrrolidin-3-amine serves as a valuable, sterically defined chiral 1,2-diamine ligand precursor. Its unique substitution pattern can be leveraged to create novel ligands for asymmetric transition metal catalysis, where control over the metal's coordination sphere is paramount [1].

Preclinical Evaluation of GPCR Antagonists

Derivatives of this compound have shown potent antagonist activity at GPCRs, such as a Kd of 100 nM at the CCR3 receptor for a related pyrrolidine derivative [1]. This makes the scaffold a logical choice for medicinal chemistry programs focused on developing new treatments for inflammatory and immunological diseases.

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